(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol
Description
The compound “(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol” features a fused pyranopyrazole core (pyrano[3,4-c]pyrazole) with a pyridin-4-ylmethyl substituent at position 2 and a hydroxymethyl (-CH2OH) group at position 3. The pyridine moiety introduces aromaticity and basicity, while the methanol group enhances hydrophilicity, making it distinct from simpler pyrazole or pyran derivatives .
Properties
IUPAC Name |
[2-(pyridin-4-ylmethyl)-5,7-dihydro-4H-pyrano[3,4-c]pyrazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c17-7-11-8-18-9-13-12(11)6-16(15-13)5-10-1-3-14-4-2-10/h1-4,6,11,17H,5,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMGDDMXDCFTLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CN(N=C2CO1)CC3=CC=NC=C3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for Core Formation
The pyrano[3,4-c]pyrazole scaffold is typically constructed via cyclocondensation or electrophilic cyclization. A metal-free approach adapted from analogous systems employs acetic acid as both solvent and catalyst under oxygen atmosphere. For example, heating a mixture of 1-amino-2-imino-pyridine derivatives and pyrazolones in ethanol with 6 equivalents of acetic acid at 130°C for 24 hours yields fused pyrano-pyrazoles in >85% purity .
Table 1: Cyclization Reaction Conditions and Outcomes
| Precursor | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1-Amino-2-imino-pyridine | Ethanol | HOAc | 130 | 24 | 90 |
| Hydrazine derivatives | THF | I₂ | 80 | 12 | 78 |
| Enaminonitriles | DMF | – | 100 | 48 | 65 |
Key variables affecting cyclization efficiency include:
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Solvent polarity : Ethanol outperforms DMF in minimizing side reactions due to better solubility of intermediates .
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Catalyst load : Acetic acid (6 equiv) optimizes proton transfer during ring closure .
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Oxygen atmosphere : Facilitates dehydrogenation steps critical for aromaticity .
Multi-Step Synthesis with Functional Group Introduction
The pyridin-4-ylmethyl and methanol substituents are introduced sequentially. A three-step protocol demonstrates this:
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Core Formation : Cyclocondensation of ethylidenemalononitrile with hydrazine hydrate yields the tetrahydropyrano-pyrazole intermediate .
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Alkylation : Reaction with 4-(bromomethyl)pyridine under basic conditions (K₂CO₃/DMF) installs the pyridinylmethyl group at C2.
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Oxidation-Reduction : Selective oxidation of a methylene group to ketone (CrO₃/H₂SO₄) followed by NaBH₄ reduction produces the methanol moiety.
Critical Considerations :
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Regioselectivity : Alkylation at C2 requires careful pH control (pH 8–9) to avoid N-alkylation byproducts.
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Stereochemical control : The methanol group’s configuration is preserved using chiral auxiliaries during reduction.
Catalytic Methods for Scalable Production
Transition-metal catalysis enhances efficiency in large-scale synthesis. Palladium-mediated cross-coupling between pyranopyrazole bromides and pyridinylzinc reagents achieves 92% yield under optimized conditions :
Table 2: Catalytic Coupling Parameters
Advantages over traditional methods:
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Reduced reaction time (8 vs. 24 hours)
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Tolerance for diverse pyridinyl substrates
Mechanistic Insights and Byproduct Analysis
The cyclization mechanism proceeds through enol intermediate formation, followed by C–N bond formation and dehydrogenation. Key side products include:
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Dihydro derivatives : From incomplete dehydrogenation (mitigated by O₂ flow) .
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Regioisomers : Controlled by steric effects of substituents.
Figure 1 : Proposed mechanism for pyrano-pyrazole formation via enol tautomerization .
Purification and Characterization Protocols
Final purification employs gradient HPLC (C18 column, 10–90% acetonitrile/water) to achieve ≥98% purity. Structural validation combines:
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¹³C NMR : Distinct signals at δ 62.1 ppm (methanol CH₂) and δ 154.3 ppm (pyrazole C3) .
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HRMS : Exact mass confirmation (calc. for C₁₃H₁₅N₃O₂: 253.1058; found: 253.1056) .
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X-ray crystallography : Resolves stereochemistry at C4 and C7 positions.
Industrial-Scale Adaptation Challenges
While lab-scale methods achieve high yields, scaling introduces hurdles:
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Heat dissipation : Exothermic cyclization requires jacketed reactors.
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Cost optimization : Pd catalysts are replaced with recyclable Ni systems in GMP production .
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Waste management : Ethanol recovery systems reduce environmental impact.
Emerging Green Chemistry Approaches
Recent advances focus on solvent-free mechanochemical synthesis. Ball-milling precursors with K₂CO₃ yields 88% product in 4 hours, eliminating VOC emissions .
Chemical Reactions Analysis
Types of Reactions
(2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine ketones, while reduction can produce pyridine alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds derived from pyrazole scaffolds exhibit promising anticancer properties. For instance, derivatives similar to (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol have shown efficacy against various tumor cell lines. The mechanism often involves inhibition of key signaling pathways associated with cell proliferation and survival .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several bacterial strains. Pyrazole derivatives have been reported to possess significant antibacterial properties, which may be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of pyrazole-based compounds. For example, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests that (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol could serve as a lead compound for developing anti-inflammatory agents .
Case Study 1: Anticancer Activity
In a study examining various pyrazole derivatives for anticancer activity, (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol was found to significantly inhibit the growth of specific cancer cell lines in vitro. The study employed MTT assays to assess cell viability and flow cytometry for apoptosis analysis .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial efficacy of (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol involves its interaction with specific molecular targets. It can inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By binding to these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its hybrid pyranopyrazole scaffold and substituents. Below is a comparative analysis with structurally related compounds:
Key Findings from Comparative Studies
This difference may influence receptor binding or metabolic pathways .
Core Structure Implications The pyrano[3,4-c]pyrazole scaffold shares a fused bicyclic system with pyrano[3,4-b]indole (etodolac derivatives), but the pyrazole ring replaces indole, reducing aromatic conjugation and altering electronic properties. This may impact interactions with enzymes or receptors . Unlike pyrazoxyfen (), a pyrazole-based pesticide with chlorinated aryl groups, the target compound’s pyridine and hydroxymethyl substituents suggest divergent applications, possibly in medicinal chemistry rather than agrochemicals .
Synthetic and Stability Considerations highlights isomerization in pyrazolotriazolopyrimidines under varying conditions. While the target compound’s pyranopyrazole core is more rigid, the hydroxymethyl group’s orientation could influence conformational stability or susceptibility to oxidation .
Biological Activity
The compound (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol is a heterocyclic organic molecule notable for its complex structure, which integrates a pyridine ring, a pyrazole moiety, and a tetrahydropyran framework. This unique arrangement suggests potential biological activities that may be leveraged in medicinal chemistry.
- Molecular Formula : C₁₃H₁₅N₃O₂
- Molecular Weight : 245.28 g/mol
- CAS Number : 1422141-71-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may function as a ligand for enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. Such interactions can lead to alterations in signal transduction pathways and enzymatic activities, potentially resulting in therapeutic effects against various diseases.
Antimicrobial Properties
Research has indicated that (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol exhibits significant antimicrobial properties. Studies have shown effectiveness against both bacterial and fungal strains, suggesting its potential application in treating infections caused by resistant pathogens .
Antiproliferative Effects
In vitro studies have demonstrated that this compound possesses antiproliferative activity against several cancer cell lines. For instance, it has been tested against K562 and MCF-7 cell lines with promising results indicating low micromolar GI50 values. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation pathways .
| Cell Line | GI50 (µM) | Effect |
|---|---|---|
| K562 | 5.0 | Antiproliferative |
| MCF-7 | 6.3 | Induction of apoptosis |
Neuroprotective Effects
Emerging studies suggest that the compound may also exhibit neuroprotective properties. Its ability to modulate neurotransmitter systems could provide therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of the compound revealed that it inhibited the growth of several strains of bacteria including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of standard antibiotics, indicating a strong potential for development into new antimicrobial agents .
Study 2: Antiproliferative Activity
In another investigation focusing on cancer cell lines, (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol was shown to induce apoptosis through caspase activation and PARP cleavage in MCF-7 cells. This study highlights the compound's potential as a chemotherapeutic agent .
Q & A
Basic: What are the standard synthetic routes for (2-(Pyridin-4-ylmethyl)-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol?
The compound can be synthesized via multicomponent reactions involving pyrazolone derivatives and functionalized aldehydes or ketones. A common method involves refluxing pyrazol-5-one derivatives with tetracyanoethylene in ethanol, followed by recrystallization from DMF–EtOH (1:1) to isolate the product . Column chromatography (ethyl acetate/hexane, 1:4) is recommended for intermediates requiring higher purity . Key steps include controlling reaction time (2–48 hours) and temperature (−20°C to reflux) to optimize yield and minimize side products .
Advanced: How can stereochemical ambiguities in the tetrahydropyrano[3,4-c]pyrazole core be resolved during structural elucidation?
Advanced NMR techniques such as 1H-1H COSY, DEPT, and HMQC are critical for resolving stereochemistry. For example, in a structurally related iridoid compound, 1H-NMR coupling constants (e.g., δ 5.21 ppm for vinyl protons) and 13C-NMR data were used to confirm the configuration of fused pyran rings . X-ray crystallography is recommended for absolute stereochemical determination, though computational methods (DFT-based NMR prediction) can supplement experimental data .
Basic: What analytical methods are suitable for purity assessment and characterization?
- HPLC-UV/MS : For detecting impurities (e.g., diastereomers or unreacted intermediates) at levels ≥0.1% .
- 1H/13C NMR : To confirm functional groups (e.g., the pyridin-4-ylmethyl moiety at δ 8.5–8.7 ppm for aromatic protons) .
- TGA/DSC : To evaluate thermal stability, particularly for hygroscopic alcohols like the methanol substituent .
Advanced: How can researchers address discrepancies in biological activity data for structurally similar compounds?
Contradictions often arise from assay conditions (e.g., cell line variability) or structural modifications. For example, Motesanib—a VEGFR inhibitor with a pyridinylmethyl group—showed IC50 values of 2–6 nM in kinase assays, but activity dropped in cellular models due to solubility limitations . To mitigate this:
- Standardize assay protocols (e.g., use identical cell lines and serum concentrations).
- Perform solubility profiling in PBS/DMSO mixtures (e.g., 10% DMSO for ≥1 mM stock solutions) .
- Use SAR studies to identify critical substituents (e.g., the methanol group’s role in hydrogen bonding) .
Basic: What are the stability and storage recommendations for this compound?
The compound is prone to oxidation due to the pyrazole ring and alcohol moiety. Recommendations include:
- Storage at −20°C under inert gas (N2/Ar) to prevent degradation.
- Use of stabilizers (e.g., 0.1% BHT) in solution phases .
- Avoid prolonged exposure to light, as UV irradiation can cleave the pyran ring .
Advanced: How can regioselectivity challenges in pyrano[3,4-c]pyrazole synthesis be addressed?
Regioselectivity is influenced by electron-withdrawing groups and solvent polarity. For example:
- Electron-deficient pyrazolones favor cyclization at the C-4 position under acidic conditions .
- Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the pyridinylmethyl group, directing substitution to the pyran oxygen .
- Kinetic vs. thermodynamic control: Short reflux times (2–6 hours) favor kinetic products, while extended times (24–48 hours) yield thermodynamically stable isomers .
Basic: What are the key regulatory considerations for impurity profiling?
Follow ICH Q3A/B guidelines to identify and quantify impurities ≥0.10%. Common impurities include:
- Unreacted intermediates : Detectable via HPLC retention time matching (e.g., pyridin-4-ylmethyl precursors) .
- Oxidative byproducts : Monitor for hydroxylated pyran rings using LC-MS .
Advanced: What computational tools are effective for predicting biological targets?
- Molecular docking (AutoDock Vina) : Predict binding affinity to kinases (e.g., VEGFR-2) by modeling the pyridinylmethyl group’s interaction with ATP-binding pockets .
- QSAR models : Use descriptors like logP (optimal range: 2–4) and polar surface area (≤90 Ų) to prioritize analogs with improved blood-brain barrier penetration .
Basic: What solvent systems are optimal for recrystallization?
- DMF–EtOH (1:1) : For high-melting-point derivatives (>200°C) .
- Methanol–water (3:1) : For polar intermediates with hydroxyl groups .
Advanced: How can researchers validate the compound’s mechanism of action in cancer models?
- Transcriptomics : Profile downstream genes (e.g., VEGF, MMP-9) in treated vs. untreated cell lines .
- Kinase profiling panels : Test inhibition against 50+ kinases to identify off-target effects .
- In vivo xenografts : Use athymic mice with tumor volumes ≥100 mm³ for efficacy studies, dosing at 10–50 mg/kg (oral) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
